molecular formula C10H6Cl3N B8481324 3-Chloro-4-(2,3-dichlorophenyl)-1H-pyrrole CAS No. 71450-88-9

3-Chloro-4-(2,3-dichlorophenyl)-1H-pyrrole

Cat. No.: B8481324
CAS No.: 71450-88-9
M. Wt: 246.5 g/mol
InChI Key: XDYMNMBJSGHQNH-UHFFFAOYSA-N
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Description

3-Chloro-4-(2,3-dichlorophenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C10H6Cl3N and its molecular weight is 246.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

71450-88-9

Molecular Formula

C10H6Cl3N

Molecular Weight

246.5 g/mol

IUPAC Name

3-chloro-4-(2,3-dichlorophenyl)-1H-pyrrole

InChI

InChI=1S/C10H6Cl3N/c11-8-3-1-2-6(10(8)13)7-4-14-5-9(7)12/h1-5,14H

InChI Key

XDYMNMBJSGHQNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 53 g of 4-chloro-3-(2,3-dichlorophenyl)pyrol-2,5-dicarboxylic acid, 2.65 g of cupric acid and 80 ml of quinoline was heated at 140°-150° C. for 30 minutes with stirring. To the resulting reaction mixture were added ethyl acetate, ice and concentrated hydrochloric acid which of molar amount was 1.1-time that of employed quinoline. The ethyl acetate layer was washed with successive, water, aqueous sodium carbonate and water. After dehydration, the ethyl acetate layer was evaporated to dryness under reduced pressure to obtain 33.1 g of brown product. The crude product was purified by silicagel chromatography and countercurrent distribution to obtain pale yellow oily substance. The oily substance was recrystallized from n-hexane to obtain 22.5 g of the desired product (colorless or pale yellow needles, m.p. 58°-59° C.).
Name
4-chloro-3-(2,3-dichlorophenyl)pyrol-2,5-dicarboxylic acid
Quantity
53 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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